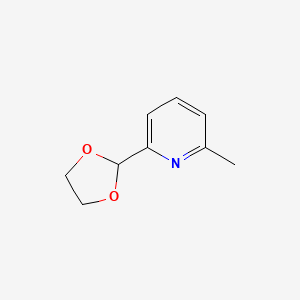

2-(1,3-Dioxolan-2-yl)-6-methylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-dioxolan-2-yl)-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7-3-2-4-8(10-7)9-11-5-6-12-9/h2-4,9H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRLNLMMLCNZBNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370198 | |

| Record name | 2-(1,3-dioxolan-2-yl)-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92765-75-8 | |

| Record name | 2-(1,3-dioxolan-2-yl)-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,3,-Dioxolan-2-yl)-6-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis of 2-(1,3-Dioxolan-2-yl)-6-methylpyridine"

An In-Depth Technical Guide to the Synthesis of 2-(1,3-Dioxolan-2-yl)-6-methylpyridine

Executive Summary

This guide provides a comprehensive technical overview for the synthesis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The core of this process lies in the strategic protection of a carbonyl functional group, specifically the conversion of 6-methylpyridine-2-carboxaldehyde into its corresponding cyclic acetal using ethylene glycol. This transformation is critical for multi-step syntheses where the aldehyde group's reactivity needs to be masked to prevent undesired side reactions.

We will explore the mechanistic underpinnings of the acid-catalyzed acetalization, detail a field-proven experimental protocol, and discuss critical process parameters that ensure high yield and purity. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation of this valuable synthetic intermediate.

Introduction: Strategic Importance and Chemical Context

This compound (CAS 92765-75-8) is a pyridine derivative where the aldehyde functional group at the 2-position is protected as a 1,3-dioxolane ring.[1][2][3][4] The primary utility of this compound is as a stable intermediate in the synthesis of more complex molecules, such as specialized ligands and pharmacologically active agents. For instance, it has been used to generate acridizinium salts with improved yields and quality.[5]

The Imperative of Carbonyl Protection: In organic synthesis, the aldehyde group is highly reactive towards nucleophiles and susceptible to both oxidation and reduction. To perform chemical modifications on other parts of the molecule (e.g., the pyridine ring or the methyl group) without affecting the aldehyde, a temporary "protection" strategy is employed. The formation of a cyclic acetal, such as a 1,3-dioxolane, is a robust and widely adopted method for this purpose.[6][7] The resulting acetal is stable under neutral, basic, and certain oxidative or reductive conditions, yet can be readily removed (deprotected) under aqueous acidic conditions to regenerate the original aldehyde when desired.[7][8]

| Compound Identity | Data |

| IUPAC Name | This compound |

| CAS Number | 92765-75-8[1][9] |

| Molecular Formula | C₉H₁₁NO₂[1][2] |

| Molecular Weight | 165.19 g/mol [1][2] |

Core Synthetic Strategy: Acid-Catalyzed Acetalization

The most efficient and common route to synthesize this compound is the direct acetalization of 6-methylpyridine-2-carboxaldehyde with ethylene glycol.[6][10] The reaction is an equilibrium process that is driven to completion by the removal of water, a byproduct of the condensation.

Reaction Mechanism

The reaction proceeds via a standard acid-catalyzed acetalization mechanism, which involves several key steps:

-

Protonation of the Carbonyl: The acid catalyst (commonly p-toluenesulfonic acid, PTSA) protonates the carbonyl oxygen of the aldehyde, significantly increasing the electrophilicity of the carbonyl carbon.

-

First Nucleophilic Attack: A hydroxyl group from the ethylene glycol molecule acts as a nucleophile, attacking the activated carbonyl carbon.

-

Hemiacetal Formation: Following proton transfer, a hemiacetal intermediate is formed.

-

Second Protonation and Water Elimination: The hydroxyl group of the hemiacetal is protonated, converting it into a good leaving group (H₂O). The departure of water generates a resonance-stabilized oxocarbenium ion.

-

Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety attacks the oxocarbenium ion in an intramolecular fashion, forming the five-membered dioxolane ring.

-

Deprotonation: The final step is the deprotonation of the cyclic intermediate, which regenerates the acid catalyst and yields the final product, this compound.[6]

Rationale for Key Experimental Parameters

-

Starting Material: 6-Methylpyridine-2-carboxaldehyde is the required precursor for the target molecule.[11] It is important to note that using the analogous ketone, 2-acetyl-6-methylpyridine, would result in the formation of 2-(2-methyl-1,3-dioxolan-2-yl)-6-methylpyridine, a different compound.[12]

-

Catalyst: p-Toluenesulfonic acid (PTSA) is the catalyst of choice due to its effectiveness, solid form (easy to handle), and relatively low cost.[6][10][13] Other Brønsted or Lewis acids can be employed, but PTSA offers a reliable standard.[7][14][15]

-

Water Removal: The reaction's equilibrium heavily favors the reactants. To drive the reaction towards the product, water must be continuously removed as it forms. This is elegantly achieved through azeotropic distillation using a Dean-Stark apparatus with a solvent, such as toluene, that forms a low-boiling azeotrope with water.[6][7][10]

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of pyridine acetals.[6][10]

Materials and Reagents

| Reagent | CAS No. | MW ( g/mol ) | Molar Eq. | Quantity |

| 6-Methylpyridine-2-carboxaldehyde | 1122-72-1 | 121.14 | 1.0 | e.g., 50.0 g |

| Ethylene Glycol | 107-21-1 | 62.07 | ~1.2 | e.g., 38.3 g (34.4 mL) |

| p-Toluenesulfonic acid monohydrate | 6192-52-5 | 190.22 | ~0.05 | e.g., 3.9 g |

| Toluene | 108-88-3 | 92.14 | - | e.g., 500 mL |

| Saturated Sodium Bicarbonate (aq) | - | - | - | As needed |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | - | As needed |

Equipment

-

Round-bottom flask (e.g., 1 L)

-

Dean-Stark apparatus and reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Step-by-Step Procedure

-

Apparatus Setup: Assemble a 1 L round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.

-

Charging Reagents: To the flask, add 6-methylpyridine-2-carboxaldehyde (50.0 g), ethylene glycol (34.4 mL), p-toluenesulfonic acid monohydrate (3.9 g), and toluene (500 mL).

-

Azeotropic Reflux: Heat the mixture to a vigorous reflux using the heating mantle. Toluene and water will co-distill as an azeotrope and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap while the toluene overflows back into the reaction flask.

-

Monitoring Reaction: Continue the reflux until no more water is collected in the trap (typically 3-5 hours). The reaction can also be monitored by TLC or GC analysis.

-

Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 200 mL of saturated aqueous sodium bicarbonate solution to neutralize the PTSA catalyst.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.

-

Purification: The crude residue is purified by vacuum distillation to yield this compound as a clear, pale yellow liquid. A reported yield for a similar reaction is approximately 67%.[6][10]

Physicochemical and Spectroscopic Data

The identity and purity of the final product should be confirmed through standard analytical techniques.

| Property | Value |

| Appearance | Clear pale yellow liquid[4] |

| Boiling Point | 218 °C (at atmospheric pressure)[4] |

| Density | 1.132 g/mL at 25 °C[4] |

| Refractive Index (n20/D) | 1.5220[4] |

Expected Spectroscopic Signatures:

-

¹H NMR: Signals corresponding to the methyl group on the pyridine ring, the aromatic protons, the acetal proton (CH attached to two oxygens), and the four equivalent protons of the ethylene glycol moiety.

-

¹³C NMR: Resonances for the methyl carbon, the pyridine ring carbons, the acetal carbon (typically ~100-110 ppm), and the carbons of the dioxolane ring.

-

IR Spectroscopy: Disappearance of the strong carbonyl (C=O) stretch from the starting aldehyde (around 1700 cm⁻¹) and the appearance of characteristic C-O stretches for the acetal (around 1100-1200 cm⁻¹).

Conclusion

The synthesis of this compound is a robust and essential transformation for synthetic chemists. The acid-catalyzed acetalization of 6-methylpyridine-2-carboxaldehyde with ethylene glycol, driven to completion by the azeotropic removal of water, provides an efficient route to this valuable intermediate. By understanding the underlying mechanism and adhering to a well-defined experimental protocol, researchers can reliably produce this compound in high purity, enabling its use in the development of novel chemical entities in the pharmaceutical and materials science fields.

References

- Vulcanchem. (n.d.). Pyridine-2-carbaldehyde ethylene acetal.

- ResearchGate. (n.d.). Synthesis and Unusual Stability of Pyridine and N-Methyl Pyridinium 1,3-Dioxolanes.

- MDPI. (n.d.). Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition.

- Santa Cruz Biotechnology. (n.d.). 2-(1,3,-Dioxolan-2-yl)-6-methylpyridine.

- PubChem. (n.d.). 2-Acetyl-6-methylpyridine.

- PubChem. (n.d.). 2-Methyl-6-(2-methyl-1,3-dioxolan-2-yl)pyridine.

- ResearchGate. (n.d.). Synthesis and Properties of (1,3-Dioxolan-2-yl)furans.

- 007Chemicals. (n.d.). This compound.

- Google Patents. (n.d.). US8604223B2 - Method of making ketals and acetals.

- Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.

- ResearchGate. (2019). How to perform a boc deprotection in a molecule with a 1,3 dioxolane, without deprotecting the latter?

- PubChem. (n.d.). 6-Methylpyridine-2-carboxaldehyde.

- Sigma-Aldrich. (n.d.). 6-Methylpyridine-2-carboxaldehyde.

- PubChemLite. (n.d.). 2-(1,3,-dioxolan-2-yl)-6-methylpyridine.

- ChemicalBook. (n.d.). Pyridine-2-carbaldehyde ethylene acetal synthesis.

- Chongqing Chemdad Co., Ltd. (n.d.). This compound.

- ChemicalBook. (n.d.). This compound.

Sources

- 1. scbt.com [scbt.com]

- 2. 007chemicals.com [007chemicals.com]

- 3. PubChemLite - 2-(1,3,-dioxolan-2-yl)-6-methylpyridine (C9H11NO2) [pubchemlite.lcsb.uni.lu]

- 4. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. researchgate.net [researchgate.net]

- 6. Pyridine-2-carbaldehyde ethylene acetal (5693-54-9) for sale [vulcanchem.com]

- 7. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound | 92765-75-8 [amp.chemicalbook.com]

- 10. Pyridine-2-carbaldehyde ethylene acetal synthesis - chemicalbook [chemicalbook.com]

- 11. 6-Methyl-2-pyridinecarboxaldehyde | C7H7NO | CID 70737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-Methyl-6-(2-methyl-1,3-dioxolan-2-yl)pyridine | C10H13NO2 | CID 89415512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition [mdpi.com]

- 15. US8604223B2 - Method of making ketals and acetals - Google Patents [patents.google.com]

"2-(1,3-Dioxolan-2-yl)-6-methylpyridine chemical properties"

An In-Depth Technical Guide to 2-(1,3-Dioxolan-2-yl)-6-methylpyridine: Properties, Synthesis, and Applications

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest to researchers in organic synthesis and medicinal chemistry. The document delves into its core chemical and physical properties, provides a detailed, mechanistically-grounded protocol for its synthesis, explores its spectroscopic signature, and discusses its primary utility as a protected aldehyde. The narrative emphasizes the strategic importance of this intermediate in the multi-step synthesis of complex molecular architectures, particularly in the context of drug discovery, where pyridine scaffolds are prevalent.[1] This guide is intended to serve as a practical resource for scientists, offering both foundational knowledge and actionable experimental insights.

Introduction: A Strategic Synthetic Intermediate

This compound is a pyridine derivative distinguished by two key structural features: a 6-methyl substituted pyridine ring and a 1,3-dioxolane group at the 2-position. The latter is an acetal, which serves as a robust and reliable protecting group for an aldehyde functional group. Consequently, the compound's primary role in chemistry is as a stable, isolable intermediate representing the protected form of 6-methylpyridine-2-carboxaldehyde.[2]

The strategic value of this compound lies in the temporary masking of the highly reactive aldehyde. The formyl group (-CHO) is susceptible to oxidation, reduction, and a variety of nucleophilic attacks. By converting it to the dioxolane acetal, chemists can perform reactions on other parts of the molecule—such as the pyridine ring or its methyl substituent—that would otherwise be incompatible with a free aldehyde. This protection/deprotection strategy is a cornerstone of modern organic synthesis, enabling the construction of complex target molecules with high precision and yield. The prevalence of substituted pyridine moieties in pharmaceuticals, particularly as kinase inhibitors and central nervous system agents, underscores the importance of versatile intermediates like this compound in the drug development pipeline.[1][3]

Physicochemical Properties

The fundamental properties of this compound are summarized below. It is typically supplied as a clear, pale yellow liquid, although some sources report a melting point, which may refer to the compound solidifying at lower temperatures or potentially be erroneous data for a related substance.[4] For laboratory applications, assuming it is a liquid at standard ambient temperature is the most reliable approach.

| Property | Value | Source(s) |

| CAS Number | 92765-75-8 | [4][5][6][7][8] |

| Molecular Formula | C₉H₁₁NO₂ | [5][6][8] |

| Molecular Weight | 165.19 g/mol | [5][6] |

| Appearance | Clear pale yellow liquid | [4] |

| Boiling Point | 218 °C (lit.) | [4] |

| Density | 1.132 g/mL at 25 °C (lit.) | [4] |

| Refractive Index (n²⁰/D) | 1.5220 (lit.) | [4] |

Synthesis: The Principle of Aldehyde Protection

The synthesis of this compound is a classic example of acetal formation, a reversible reaction used to protect aldehydes and ketones. The process involves the acid-catalyzed reaction of 6-methylpyridine-2-carboxaldehyde with ethylene glycol.

Mechanistic Rationale

The causality behind this synthetic choice is straightforward: to render the electrophilic aldehyde carbonyl carbon inert to nucleophiles or reducing/oxidizing agents. The acid catalyst (commonly p-toluenesulfonic acid, PTSA) protonates the carbonyl oxygen of the starting aldehyde, significantly increasing the electrophilicity of the carbonyl carbon. This activates it for nucleophilic attack by one of the hydroxyl groups of ethylene glycol. A series of proton transfers and the elimination of a water molecule, which is typically removed azeotropically to drive the equilibrium towards the product, leads to the formation of the stable five-membered dioxolane ring.

The workflow is a self-validating system; the reaction can be monitored by TLC or GC-MS until the starting aldehyde is consumed, and the product can be purified by standard methods like distillation or chromatography.

Synthetic Workflow Diagram

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

-

Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 6-methylpyridine-2-carboxaldehyde (1.0 eq), toluene (approx. 0.5 M), and ethylene glycol (1.2 eq).

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid (PTSA, ~0.02 eq).

-

Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as it is removed azeotropically with toluene, driving the reaction to completion.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aldehyde is no longer observed.

-

Workup: Allow the reaction mixture to cool to room temperature. Dilute with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a brine wash.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: The resulting crude oil can be purified by vacuum distillation to yield this compound as a clear, pale yellow liquid.

Spectroscopic Characterization

-

¹H NMR:

-

Pyridine Protons (δ 7.2-7.8 ppm): The three protons on the pyridine ring will appear in the aromatic region. They will exhibit a characteristic splitting pattern (likely a triplet and two doublets) resulting from their coupling to one another.

-

Acetal Proton (δ ~5.5-5.8 ppm): The single proton attached to the carbon between the two oxygens (C2 of the dioxolane ring) will appear as a singlet in this approximate downfield region.

-

Dioxolane Protons (δ ~3.9-4.2 ppm): The four protons of the ethylene glycol backbone will typically appear as a multiplet. In some cases, they may resolve into two distinct multiplets due to their diastereotopic relationship.

-

Methyl Protons (δ ~2.5 ppm): The three protons of the methyl group on the pyridine ring will appear as a sharp singlet.

-

-

¹³C NMR:

-

Pyridine Carbons (δ ~120-160 ppm): The five carbons of the pyridine ring will appear in the downfield region, with the carbon bearing the methyl group and the carbon bearing the dioxolane group being the most downfield.

-

Acetal Carbon (δ ~100-105 ppm): The carbon atom bonded to two oxygens is highly deshielded and will appear as a distinct signal in this range.

-

Dioxolane Carbons (δ ~65 ppm): The two equivalent carbons of the ethylene glycol backbone will appear as a single strong signal.

-

Methyl Carbon (δ ~24 ppm): The methyl carbon will appear as a signal in the aliphatic region.

-

-

Infrared (IR) Spectroscopy:

-

C-O Stretching: Strong, characteristic bands will be present around 1050-1150 cm⁻¹ corresponding to the C-O single bond stretches of the acetal group.

-

Aromatic Stretching: Bands corresponding to C=C and C=N stretching within the pyridine ring will appear in the 1450-1600 cm⁻¹ region.

-

C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹. The absence of a strong carbonyl (C=O) stretch around 1700 cm⁻¹ confirms the successful conversion of the starting aldehyde.

-

Chemical Reactivity and Synthetic Utility

The primary utility of this compound is defined by the stability of the protecting group and its clean removal when desired.

Deprotection: Regenerating the Aldehyde

The dioxolane group is stable to basic, reductive, and oxidative conditions, making it an excellent choice for a wide range of synthetic transformations. To regenerate the parent aldehyde, the acetal is hydrolyzed under acidic aqueous conditions. This is the reverse of the formation reaction and is typically accomplished using dilute mineral acids (like HCl) or organic acids in the presence of water.

Strategic Application in Synthesis

This intermediate allows for selective reactions at other positions of the pyridine ring that would be incompatible with a free aldehyde. For example, a chemist might wish to perform a metalation-alkylation sequence on the methyl group or a nucleophilic aromatic substitution on the pyridine ring. The protected aldehyde remains inert during these steps and can be unmasked in a final step to reveal the desired multifunctional product.

Caption: Logical workflow demonstrating the protect-react-deprotect strategy.

Applications in Research and Drug Development

The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor and improve the solubility and pharmacokinetic properties of a molecule.[1] Therefore, synthetic routes to novel, highly functionalized pyridine derivatives are of paramount importance to drug discovery programs.[13]

This compound is a valuable building block in this field. It provides a synthetic handle—the protected aldehyde—that can be elaborated into various other functional groups (e.g., amines via reductive amination, alkenes via Wittig reactions, or acids via oxidation) after other key fragments of the target molecule have been assembled. This modular approach is critical for building libraries of related compounds for structure-activity relationship (SAR) studies, which are essential for optimizing the potency and safety of a drug candidate.[14][15]

Safety and Handling

While a detailed toxicological profile for this compound is not extensively documented, available safety information classifies it as an irritant.[4]

-

Hazard Codes: Xi (Irritant).[4]

-

Risk Statements: R36/37/38 - Irritating to eyes, respiratory system, and skin.[4]

-

Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing).[4]

The precursor, 6-methyl-2-pyridinecarboxaldehyde, is also known to cause skin, eye, and respiratory irritation.[2][16][17] Therefore, standard laboratory precautions are required when handling this compound.

Recommended Handling Procedures:

-

Use in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a cool, dry place, away from strong acids and oxidizing agents.

References

- RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones... - Google Patents.

- This compound || cas 92765-75-8 || - 007Chemicals.

- 2-Methyl-6-(2-methyl-1,3-dioxolan-2-yl)pyridine - PubChem.

- A75706 - SAFETY DATA SHEET.

- 2-Amino-6-methylpyridine Safety Data Sheet - Jubilant Ingrevia.

- 6-Methyl-2-pyridinecarboxaldehyde | C7H7NO | CID 70737 - PubChem.

- 2-(1,3,-Dioxolan-2-yl)-6-methylpyridine | CAS 92765-75-8 | SCBT.

- 6-Methyl-2-pyridinecarboxaldehyde 1122-72-1 | Tokyo Chemical Industry (India) Pvt. Ltd.

- 6-Methyl-2-pyridinecarboxaldehyde - High purity | EN - Georganics.

- 6-Methylpyridine-2-carboxaldehyde 98 1122-72-1 - Sigma-Aldrich.

- vp14065 this compound - VSNCHEM.

- This compound - Manchester Organics.

- 2-METHYL-1,3-DIOXOLANE(497-26-7) 1H NMR spectrum - ChemicalBook.

- This compound - Chongqing Chemdad Co. ,Ltd.

- 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888).

- The Crucial Role of Pyridine Derivatives in Modern Drug Discovery.

- Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - MDPI.

- Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents | PLOS One.

- 2,2-DIMETHYL-1,3-DIOXOLANE(2916-31-6) 1H NMR spectrum - ChemicalBook.

- APRIL 14 - 17, 2025 - Drug Discovery Chemistry.

- 2-ethyl-2-methyl-1,3-dioxolane(126-39-6) 1 h nmr - ChemicalBook.

- Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model - MDPI.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 6-Methyl-2-pyridinecarboxaldehyde | C7H7NO | CID 70737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 007chemicals.com [007chemicals.com]

- 6. scbt.com [scbt.com]

- 7. vsnchem.com [vsnchem.com]

- 8. manchesterorganics.com [manchesterorganics.com]

- 9. 2-METHYL-1,3-DIOXOLANE(497-26-7) 1H NMR spectrum [chemicalbook.com]

- 10. hmdb.ca [hmdb.ca]

- 11. 2,2-DIMETHYL-1,3-DIOXOLANE(2916-31-6) 1H NMR [m.chemicalbook.com]

- 12. 2-ETHYL-2-METHYL-1,3-DIOXOLANE(126-39-6) 1H NMR spectrum [chemicalbook.com]

- 13. drugdiscoverychemistry.com [drugdiscoverychemistry.com]

- 14. Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents | PLOS One [journals.plos.org]

- 15. mdpi.com [mdpi.com]

- 16. 6-Methyl-2-pyridinecarboxaldehyde - High purity | EN [georganics.sk]

- 17. 6-Methylpyridine-2-carboxaldehyde 98 1122-72-1 [sigmaaldrich.com]

An In-depth Technical Guide to 2-(1,3-Dioxolan-2-yl)-6-methylpyridine (CAS No. 92765-75-8): A Versatile Building Block for Drug Discovery

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring stands as a "privileged scaffold," forming the core of numerous FDA-approved pharmaceuticals and biologically active compounds.[1][2][3] Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its aqueous solubility, make it a cornerstone for the design of novel therapeutic agents.[1] This guide focuses on a specific, functionalized pyridine derivative, 2-(1,3-dioxolan-2-yl)-6-methylpyridine (CAS No. 92765-75-8), a compound poised as a valuable intermediate for researchers, scientists, and drug development professionals.

This molecule uniquely combines the well-established pyridine core with a dioxolane moiety. The dioxolane group serves as a protected aldehyde, a versatile functional handle that can be unveiled under specific conditions for further chemical transformations. This inherent feature allows for a modular and strategic approach to the synthesis of complex molecular architectures. While direct biological activity for this specific compound is not yet extensively documented in publicly accessible literature, its structural components suggest significant potential as a precursor to pharmacologically active agents. This guide will provide a comprehensive overview of its chemical properties, a detailed synthetic protocol, and an expert perspective on its potential applications in drug discovery, grounded in the established roles of its constituent chemical motifs.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical and chemical properties is foundational to its application in a research and development setting. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 92765-75-8 | [4] |

| Molecular Formula | C₉H₁₁NO₂ | [4][5] |

| Molecular Weight | 165.19 g/mol | [4][5] |

| Appearance | Clear pale yellow liquid | [6] |

| Melting Point | 124-126 °C (lit.) | [6] |

| Boiling Point | 218 °C (lit.) | [6] |

| Density | 1.132 g/mL at 25 °C (lit.) | [6] |

| Refractive Index (n20/D) | 1.5220 (lit.) | [6] |

| Storage Temperature | 2-8°C | [6] |

Safety Information: The compound is classified with the hazard code Xi (Irritant) and is associated with the risk statements R36/37/38, indicating it is irritating to the eyes, respiratory system, and skin.[6] Recommended safety statements are S26 (in case of contact with eyes, rinse immediately with plenty of water and seek medical advice) and S36 (wear suitable protective clothing).[6] For research use only. Not intended for diagnostic or therapeutic use.[4]

Synthesis and Manufacturing: A Detailed Protocol

The synthesis of this compound is not explicitly detailed in peer-reviewed journals; however, a robust synthetic route can be confidently proposed based on the well-established acid-catalyzed acetalization of the corresponding aldehyde. A similar procedure is documented for the synthesis of the unmethylated analog, pyridine-2-carbaldehyde ethylene acetal.[7] The required starting material, 6-methylpyridine-2-carboxaldehyde (CAS 1122-72-1), is commercially available and its synthesis from 6-methyl-2-pyridinemethanol has been described.[8][9][10]

Experimental Protocol: Acid-Catalyzed Acetalization

This protocol describes the synthesis of this compound from 6-methylpyridine-2-carboxaldehyde and ethylene glycol.

Materials:

-

6-Methylpyridine-2-carboxaldehyde (1.0 eq)

-

Ethylene glycol (1.2 eq)

-

p-Toluenesulfonic acid monohydrate (PTSA) (0.05 eq)

-

Toluene (solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

-

Standard laboratory glassware for reflux and extraction

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add 6-methylpyridine-2-carboxaldehyde (1.0 eq), toluene, ethylene glycol (1.2 eq), and p-toluenesulfonic acid monohydrate (0.05 eq).

-

Azeotropic Distillation: Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water is collected, indicating the completion of the reaction. This is typically monitored by thin-layer chromatography (TLC).

-

Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the PTSA catalyst. Wash further with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by vacuum distillation to yield this compound as a clear pale yellow liquid.

Causality Behind Experimental Choices:

-

Dean-Stark Apparatus: The use of a Dean-Stark trap is crucial for driving the reaction equilibrium towards the product side by continuously removing the water byproduct.

-

p-Toluenesulfonic Acid (PTSA): PTSA is an effective and commonly used acid catalyst for acetal formation. It is used in catalytic amounts to avoid side reactions and is easily neutralized and removed during the work-up.

-

Vacuum Distillation: Purification by vacuum distillation is suitable for liquid products with relatively high boiling points, as it allows for distillation at a lower temperature, preventing thermal decomposition.

Synthetic Workflow Diagram

Caption: Conceptual workflow for the use of the title compound in drug discovery.

Conclusion

This compound is a readily synthesizable and versatile chemical intermediate. While its own biological profile is yet to be determined, its constituent pyridine and protected aldehyde functionalities position it as a valuable tool for medicinal chemists. The strategic use of this compound can facilitate the efficient synthesis of complex molecules with the potential for a wide range of therapeutic applications. This guide provides the foundational knowledge for researchers to incorporate this promising building block into their drug discovery and development programs.

References

-

Athulya Chandran, E., et al. (2023). A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus. Journal of Chemical Reviews, 5(2), 159-182. [Link]

-

Verma, A., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]

-

Altaf, A. A., et al. (2016). A review on the medicinal importance of pyridine derivatives. ResearchGate. [Link]

-

Kumar, A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. ACS Omega. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyridine Derivatives in Modern Drug Discovery. [Link]

-

BOCSCI. (n.d.). BOCSCI. Scribd. [Link]

-

PubChem. (n.d.). 2-Methyl-6-(2-methyl-1,3-dioxolan-2-yl)pyridine. [Link]

-

ChemBK. (2024). 6-Methylpyridine-2-carboxaldehyde. [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. [Link]

-

Loizzo, M. R., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules. [Link]

-

Skanda, S., et al. (2021). Biological activities and GC–MS based chemical profiling of polymolecular methanol extract of Alternaria alternata KUDB15. Journal of Genetic Engineering and Biotechnology. [Link]

-

PubChem. (n.d.). 6-Methyl-2-pyridinecarboxaldehyde. [Link]

- Sartori, G., et al. (2003). Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes.

-

Georganics Ltd. (n.d.). Georganics Ltd. @ ChemBuyersGuide.com, Inc. [Link]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. 007chemicals.com [007chemicals.com]

- 6. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. Pyridine-2-carbaldehyde ethylene acetal synthesis - chemicalbook [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. 6-Methyl-2-pyridinecarboxaldehyde | 1122-72-1 [chemicalbook.com]

- 10. 6-Methyl-2-pyridinecarboxaldehyde | C7H7NO | CID 70737 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of 2-(1,3-Dioxolan-2-yl)-6-methylpyridine

This in-depth technical guide provides a comprehensive overview of the spectral data for the heterocyclic compound 2-(1,3-Dioxolan-2-yl)-6-methylpyridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this molecule. The guide emphasizes the synergy between theoretical principles and practical applications, offering insights into the structural elucidation of this compound.

Introduction

This compound is a pyridine derivative containing a dioxolane ring. This structural motif is of interest in medicinal chemistry and materials science due to the versatile reactivity of the pyridine ring and the protecting group nature of the dioxolane moiety. Accurate characterization of this compound is paramount for its application in synthesis and drug design. Spectroscopic techniques are indispensable tools for confirming the identity and purity of such molecules. This guide presents a detailed analysis of its spectral properties, offering a foundational understanding for researchers working with this and related compounds.

Molecular Structure

To fully appreciate the spectral data, it is essential to understand the molecular architecture of this compound. The structure consists of a pyridine ring substituted at the 2- and 6-positions with a 1,3-dioxolane ring and a methyl group, respectively.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

-

Set the relaxation delay to at least 1 second.

-

-

¹³C NMR Acquisition:

-

Employ a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

A larger number of scans will be necessary due to the low natural abundance of ¹³C (typically 1024 or more scans).

-

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6 | Triplet | 1H | H4 (Pyridine) |

| ~7.3 | Doublet | 1H | H3 (Pyridine) |

| ~7.1 | Doublet | 1H | H5 (Pyridine) |

| ~5.8 | Singlet | 1H | H7 (Dioxolane, CH) |

| ~4.1 | Multiplet | 4H | H8, H9 (Dioxolane, O-CH₂-CH₂-O) |

| ~2.5 | Singlet | 3H | H10 (Pyridine, CH₃) |

Interpretation of ¹H NMR Spectrum

-

The aromatic region (~7.0-7.7 ppm) is characteristic of the pyridine ring protons. The triplet for H4 is due to coupling with both H3 and H5. The doublets for H3 and H5 arise from their coupling to H4.

-

The downfield singlet at ~5.8 ppm is assigned to the acetal proton of the dioxolane ring (H7). Its distinct chemical shift is due to the two adjacent oxygen atoms.

-

The multiplet around ~4.1 ppm corresponds to the four equivalent protons of the ethylene glycol unit in the dioxolane ring.

-

The singlet at ~2.5 ppm is attributed to the methyl group protons at the 6-position of the pyridine ring.

¹³C NMR Spectral Data (Predicted)

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C6 (Pyridine) |

| ~155 | C2 (Pyridine) |

| ~137 | C4 (Pyridine) |

| ~122 | C5 (Pyridine) |

| ~119 | C3 (Pyridine) |

| ~103 | C7 (Dioxolane, O-C-O) |

| ~65 | C8, C9 (Dioxolane, O-CH₂) |

| ~24 | C10 (Pyridine, CH₃) |

Interpretation of ¹³C NMR Spectrum

-

The signals in the aromatic region (~119-158 ppm) correspond to the five carbon atoms of the pyridine ring. The carbons attached to the nitrogen and the dioxolane group (C2 and C6) are the most downfield.

-

The signal at ~103 ppm is characteristic of the acetal carbon (C7) of the dioxolane ring, which is significantly deshielded by the two oxygen atoms.

-

The peak at ~65 ppm is assigned to the two equivalent methylene carbons of the dioxolane ring.

-

The upfield signal at ~24 ppm corresponds to the methyl group carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: A thin film of the neat liquid compound is prepared between two potassium bromide (KBr) plates.

-

Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

A background spectrum of the clean KBr plates is first acquired.

-

The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

-

Characteristic IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050 | C-H stretch | Aromatic (Pyridine) |

| ~2960, ~2870 | C-H stretch | Aliphatic (CH₃, CH₂) |

| ~1590, ~1570, ~1470 | C=C and C=N stretch | Pyridine Ring |

| ~1150-1050 | C-O-C stretch | Dioxolane Ring |

| ~1450, ~1380 | C-H bend | Aliphatic (CH₃, CH₂) |

Interpretation of IR Spectrum

-

The presence of the pyridine ring is confirmed by the aromatic C-H stretching vibrations above 3000 cm⁻¹ and the characteristic ring stretching vibrations in the 1600-1450 cm⁻¹ region.

-

The aliphatic C-H stretching vibrations just below 3000 cm⁻¹ are indicative of the methyl and dioxolane methylene groups.

-

A strong and broad absorption band in the 1150-1050 cm⁻¹ range is a key indicator of the C-O-C stretching of the dioxolane acetal group.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Impact (EI) ionization is a common method for this type of molecule.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion.

Predicted Mass Spectrum Data

| m/z | Interpretation |

| 165 | Molecular Ion [M]⁺ |

| 164 | [M-H]⁺ |

| 150 | [M-CH₃]⁺ |

| 92 | [M-C₃H₅O₂]⁺ (Loss of dioxolane radical) |

| 77 | Pyridine ring fragment |

Interpretation of Mass Spectrum and Fragmentation Pathway

The mass spectrum is expected to show a molecular ion peak at m/z 165, corresponding to the molecular weight of the compound (C₉H₁₁NO₂). Common fragmentation pathways would involve the loss of a hydrogen radical to give a peak at m/z 164, or the loss of the methyl group to produce a fragment at m/z 150. A significant fragmentation would be the cleavage of the bond between the pyridine and dioxolane rings, leading to a fragment corresponding to the methylpyridine cation at m/z 92.

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Conclusion

The comprehensive spectral analysis of this compound, based on predicted data from NMR, IR, and MS, provides a robust framework for the structural confirmation of this molecule. The distinct signals in the NMR spectra, characteristic absorption bands in the IR spectrum, and the logical fragmentation pattern in the mass spectrum all converge to provide a detailed and consistent picture of its molecular architecture. This guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and structurally related compounds, enabling them to interpret their own experimental data with greater confidence and accuracy.

References

-

PubChem. This compound. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

-

Doccherty, J. B. Infrared Spectrum of 1,3-dioxane. Advanced Organic Chemistry. [Link]

-

NIST Chemistry WebBook. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

Mettler Toledo. 4 Guidelines For FTIR PAT. [Link]

-

Bruker. Guide to FT-IR Spectroscopy. [Link]

-

Chem LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of Notre Dame. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

-

Health, Safety and Environment Office. E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]

-

Organomation. Mass Spectrometry Sample Preparation Guide. [Link]

Sources

An In-Depth Technical Guide to the Structure Elucidation of 2-(1,3-Dioxolan-2-yl)-6-methylpyridine

This guide provides a comprehensive technical overview of the methodologies and analytical reasoning employed in the structural elucidation of 2-(1,3-Dioxolan-2-yl)-6-methylpyridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the core analytical techniques, offering not just procedural steps but also the underlying scientific rationale for each experimental choice.

Introduction

This compound is a heterocyclic compound with the chemical formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol .[1][2] Its structure, featuring a pyridine ring substituted with a methyl group and a dioxolane ring, makes it a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. The precise confirmation of its molecular architecture is paramount for ensuring the desired reactivity, biological activity, and material properties. This guide will walk through a systematic approach to its structure elucidation, integrating data from various spectroscopic techniques to build a cohesive and irrefutable structural assignment.

Foundational Knowledge: Synthesis and Chemical Properties

A robust understanding of a molecule's synthesis is often the first step in its characterization. This compound is typically synthesized from 6-methylpyridine-2-carbaldehyde. The dioxolane moiety is introduced as a protecting group for the aldehyde functionality, a common strategy in multi-step organic synthesis.[3]

The physical properties of the compound, such as its boiling point of 218 °C and melting point of 124-126 °C, provide initial benchmarks for sample identification and purity assessment.[4][5]

Synthesis Workflow

The synthesis involves the acid-catalyzed reaction of 6-methylpyridine-2-carbaldehyde with ethylene glycol. This reaction is a classic example of acetal formation, where the dioxolane ring protects the aldehyde from undesired reactions in subsequent synthetic steps.

Caption: Integrated NMR workflow for structure elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the proposed structure.

-

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at m/z = 165, corresponding to the molecular weight of C₉H₁₁NO₂.

-

Fragmentation Pattern: Key fragments would arise from the cleavage of the dioxolane ring and the loss of the methyl group. Expected fragments include:

-

m/z = 150: Loss of the methyl group (-CH₃).

-

m/z = 122: Loss of the -OCH₂CH₂O- fragment from the dioxolane ring.

-

m/z = 92: Pyridine ring fragment.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3050 | C-H stretch | Aromatic (Pyridine) |

| ~2950 | C-H stretch | Aliphatic (-CH₃, -CH₂) |

| ~1600, ~1470 | C=C, C=N stretch | Aromatic Ring (Pyridine) |

| ~1150, ~1050 | C-O stretch | Acetal (Dioxolane) |

-

Rationale: The presence of the aromatic pyridine ring will give rise to characteristic C-H and C=C/C=N stretching vibrations. The aliphatic C-H stretches from the methyl and dioxolane groups will also be present. The most diagnostic peaks will be the strong C-O stretching bands of the acetal group in the fingerprint region.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. By integrating the data from ¹H NMR, ¹³C NMR, 2D NMR, mass spectrometry, and IR spectroscopy, a complete and unambiguous structural assignment can be achieved. This multi-technique approach ensures the scientific rigor required in research and development, providing a solid foundation for the further application of this versatile molecule.

References

-

007Chemicals. This compound. [Link]

-

Chongqing Chemdad Co., Ltd. This compound. [Link]

-

PubChem. 2-Methyl-6-(2-methyl-1,3-dioxolan-2-yl)pyridine. [Link]

-

The Royal Society of Chemistry. N-oxidation of Pyridine Derivatives - Supporting Information. [Link]

-

PubChemLite. 2-(1,3,-dioxolan-2-yl)-6-methylpyridine. [Link]

-

007Chemicals. This compound. [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

-

PubChem. 2-(1,3-Dioxolan-2-yl)-2-methyl-1-propanol. [Link]

-

ResearchGate. 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol. [Link]

-

NIST WebBook. 1,3-Dioxolan-2-one. [Link]

-

MOLBASE. (6-d[1][4]ioxolan-2-yl-pyridin-2-yl)methanol. [Link]

-

ResearchGate. 13 C NMR spectrum for 2-(1,3-oxazolin-2-yl)pyridine (Py-ox) in DMSO-d6. [Link]

-

ResearchGate. 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine. [Link]

-

MDPI. Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. [Link]

-

NIH. 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol. [Link]

- Google Patents. CN101906068B - Preparation method of 2-pyridine carboxaldehyde.

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

ResearchGate. Synthesis of 6-hydroxy-N-(6-methylpyridin-2-yl) naphthalene-2- carboxamide and its alkoxy analogues. [Link]

- Google Patents. CN101906068A - Preparation method of 2-pyridine carboxaldehyde.

-

ElectronicsAndBooks. Synthesis and Antitumor Activity of Amino Derivatives of Pyridine-2- carboxaldehyde Thiosemicarbazone. [Link]

-

SpectraBase. 1,3-Dioxolane, 2-(1-methylpropyl)- - Optional[Vapor Phase IR] - Spectrum. [Link]

-

Bio-Rad. Near IR Spectra Collection of Common Organic Compounds (High). [Link]

Sources

A Comprehensive Technical Guide to the Physical Properties of 2-(1,3-Dioxolan-2-yl)-6-methylpyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1,3-Dioxolan-2-yl)-6-methylpyridine is a heterocyclic compound featuring a pyridine ring substituted with a methyl group and a dioxolane ring. As a functionalized pyridine derivative, it serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and complex molecular architectures. The dioxolane group acts as a protected aldehyde, allowing for selective chemical transformations at other positions of the molecule before its deprotection to reveal a reactive carbonyl functionality.

A thorough understanding of the physical properties of this compound is paramount for its effective handling, purification, reaction optimization, and integration into drug development workflows. This guide provides a detailed analysis of its key physicochemical characteristics, anticipated spectroscopic profile, and a validated experimental protocol for property verification, grounded in established scientific principles.

Chemical Identity and Molecular Structure

The structural foundation of this molecule is a pyridine ring, which imparts aromaticity and basicity. The C2 position is substituted with a five-membered dioxolane ring, an acetal, while the C6 position bears a methyl group.

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 92765-75-8 | [1][2][3][4][5] |

| Molecular Formula | C₉H₁₁NO₂ | [1][3][4][5] |

| Molecular Weight | 165.19 g/mol | [1][3][4] |

| Canonical SMILES | CC1=NC(=CC=C1)C2OCCO2 | [2] |

| InChI | InChI=1S/C9H11NO2/c1-7-3-2-4-8(10-7)9-11-5-6-12-9/h2-4,9H,5-6H2,1H3 | [2] |

Summary of Physical Properties

The following table consolidates the core physical property data available for this compound. These values are critical for planning purification strategies, such as distillation, and for ensuring appropriate storage and handling conditions.

Table 2: Key Physical and Chemical Properties

| Property | Value | Conditions | Source |

| Appearance | Clear pale yellow liquid | Ambient | [1] |

| Melting Point | 124-126 °C | (lit.) | [1][4] |

| Boiling Point | 218 °C | (lit.) | [1][4] |

| Density | 1.132 g/mL | at 25 °C | [1][4] |

| Refractive Index (n_D) | 1.5220 | at 20 °C | [1][4] |

| Flash Point | 103.3 °C (218 °F) | Closed Cup | [4] |

| pKa | 5.37 ± 0.19 | Predicted | [4] |

Detailed Physicochemical Analysis

Physical State and Data Consistency

A notable discrepancy exists in the reported data. The compound is described as a "Clear pale yellow liquid"[1], yet a melting point of 124-126 °C is also cited from literature.[1][4] This conflict suggests a few possibilities:

-

The melting point data may belong to a related compound or a salt form and has been erroneously associated with this CAS number in some databases.

-

The compound could be a low-melting solid that is often handled as a supercooled liquid in laboratory settings.

-

The "liquid" description refers to its state above its melting point.

Given the boiling point of 218 °C, a melting point of 124-126 °C is plausible. Researchers should empirically verify the physical state at room temperature before use. For the purposes of this guide, it will be treated as a high-boiling liquid or low-melting solid.

Thermal Properties

The high boiling point of 218 °C is consistent with its molecular weight and the presence of polar functional groups (pyridine and dioxolane) that increase intermolecular forces.[1][4] This property makes the compound suitable for high-temperature reactions but requires vacuum distillation for purification to prevent thermal decomposition. The reported flash point of 218 °F (103.3 °C) indicates that it is combustible but not highly flammable under standard laboratory conditions.[4]

Density and Refractive Index

The density of 1.132 g/mL at 25 °C signifies that it is denser than water.[1][4] The refractive index of 1.5220 at 20 °C is a highly specific and valuable parameter.[1][4] In a research or production setting, this value serves as a rapid and non-destructive method to assess the purity of synthesized batches. Any significant deviation from this value would suggest the presence of impurities or residual solvent.

Basicity and Solubility

The predicted pKa of 5.37 for the conjugate acid is slightly lower than that of the parent compound, 2-picoline (pKa ≈ 5.94).[4][6] This indicates that this compound is a mild base, capable of being protonated by moderately strong acids. Structurally, the molecule possesses both polar (pyridine nitrogen, dioxolane oxygens) and non-polar (methyl group, aromatic ring) regions. This amphiphilic character suggests it will have moderate solubility in a range of organic solvents, from non-polar solvents like toluene to polar aprotic solvents like THF and acetonitrile, and limited solubility in water.

Anticipated Spectroscopic Profile

While specific spectral data for this compound is not widely published, its structure allows for a robust prediction of its key spectroscopic features. This analysis is essential for reaction monitoring and structural confirmation.

Caption: Logical workflow for structural elucidation using spectroscopy.

Infrared (IR) Spectroscopy

An IR spectrum would confirm the presence of the key functional groups.

-

~3050-3000 cm⁻¹: Aromatic C-H stretching from the pyridine ring.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methyl and dioxolane CH₂ groups.

-

~1600-1580 cm⁻¹ & ~1470-1430 cm⁻¹: C=N and C=C stretching vibrations, characteristic of the pyridine ring.[7]

-

~1200-1000 cm⁻¹: Strong C-O-C stretching signals, characteristic of the acetal (dioxolane) group. This would be a prominent feature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would provide definitive structural confirmation by detailing the chemical environment and connectivity of each proton and carbon atom.

-

¹H NMR:

-

Pyridine Protons (3H): Expected in the aromatic region (~7.0-8.5 ppm), appearing as a set of doublets and a triplet, showing characteristic coupling patterns.

-

Dioxolane Methine Proton (1H): A unique singlet is expected for the proton at the C2 position of the dioxolane ring, likely shifted downfield (~5.5-6.0 ppm) due to its attachment to two oxygen atoms.

-

Dioxolane Methylene Protons (4H): A multiplet or two distinct signals around ~3.9-4.2 ppm.

-

Methyl Protons (3H): A sharp singlet around ~2.5 ppm, characteristic of a methyl group on a pyridine ring.

-

-

¹³C NMR:

-

Nine distinct signals would be expected, corresponding to the nine unique carbon atoms in the molecule. The pyridine carbons would appear in the ~120-160 ppm range, with the acetal carbon appearing around ~100-110 ppm.

-

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): A clear molecular ion peak would be expected at m/z = 165, corresponding to the molecular weight.

-

Key Fragments: Common fragmentation patterns would likely involve the loss of the methyl group (M-15) or fragmentation of the dioxolane ring. A prominent fragment corresponding to the 6-methylpicolinaldehyde cation (after loss of ethylene) could also be observed.

Experimental Protocol: Determination of Refractive Index

This protocol details the precise measurement of the refractive index, a critical parameter for quality control, using a standard Abbe refractometer.

Objective: To verify the purity of a sample of this compound by comparing its experimentally determined refractive index to the literature value.

Materials:

-

Abbe Refractometer

-

Constant temperature water bath set to 20.0 ± 0.1 °C

-

Sample of this compound

-

Calibration standard (e.g., distilled water, n_D = 1.3330 at 20 °C)

-

Lint-free lens paper

-

Pasteur pipettes

-

Ethanol or acetone for cleaning

Methodology:

Step 1: Instrument Calibration (Self-Validation)

-

Ensure the water bath is circulating through the refractometer and the prism temperature is stable at 20.0 °C.

-

Rationale: Refractive index is highly temperature-dependent. Maintaining a precise temperature is the most critical variable for measurement accuracy and reproducibility.

-

-

Place a few drops of distilled water onto the clean, dry lower prism.

-

Close the prisms firmly.

-

Adjust the light source and move the adjustment knob until the light and dark fields are visible through the eyepiece.

-

Turn the dispersion compensator to eliminate any color fringe, creating a sharp, single borderline.

-

Use the main adjustment knob to center the borderline exactly on the crosshairs.

-

Read the refractive index from the scale. It should be 1.3330. If not, adjust the instrument's calibration screw as per the manufacturer's instructions.

-

Rationale: Calibration with a known standard validates that the instrument is functioning correctly before measuring the unknown sample, ensuring the trustworthiness of the resulting data.

-

Step 2: Sample Measurement

-

Clean the prisms thoroughly with ethanol or acetone and lint-free tissue, allowing them to dry completely.

-

Using a clean Pasteur pipette, apply 2-3 drops of the this compound sample onto the lower prism.

-

Close the prisms and allow 1-2 minutes for the sample to reach thermal equilibrium (20.0 °C).

-

Rationale: Allowing time for thermal equilibrium prevents temperature gradients within the sample that would lead to an inaccurate reading.

-

-

Perform the measurement as described in Calibration steps 4-6.

-

Record the refractive index to four decimal places.

-

Repeat the measurement two more times with fresh aliquots of the sample, cleaning the prisms between each measurement.

Step 3: Data Analysis

-

Calculate the average of the three readings.

-

Compare the average value to the literature value of 1.5220. A value within ±0.0005 is typically considered to indicate high purity.

Conclusion

This compound is a high-boiling, mildly basic compound with well-defined physical properties. Its density and refractive index serve as reliable indicators of purity for quality control in research and synthesis. The anticipated spectroscopic signatures provide a clear roadmap for structural confirmation. The conflicting data regarding its physical state at ambient temperature highlights the necessity for direct experimental verification in the laboratory. The comprehensive data and protocols presented in this guide offer the necessary foundation for scientists to confidently and safely utilize this versatile building block in their synthetic endeavors.

References

-

PubChem. 2-Methyl-6-(2-methyl-1,3-dioxolan-2-yl)pyridine. National Center for Biotechnology Information. Available from: [Link]

-

Chongqing Chemdad Co., Ltd. This compound. Available from: [Link]

-

PubChem. 2-(1,3-Dioxolan-2-yl)-2-methyl-1-propanol. National Center for Biotechnology Information. Available from: [Link]

-

007Chemicals. This compound. Available from: [Link]

-

Iraqi Journal of Pharmaceutical Sciences. Synthesis and characterization some of pyridine derivatives. Available from: [Link]

-

YouTube. NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Available from: [Link]

-

Wikipedia. 2-Methylpyridine. Available from: [Link]

-

ResearchGate. Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. Available from: [Link]

-

MDPI. Organic Framework with Efficient Catalytic Activity on Cycloaddition of CO2 and Knoevenagel Condensation. Available from: [Link]

-

YouTube. Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. Available from: [Link]

-

MDPI. RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. Available from: [Link]

-

University of Wisconsin-Madison. Spectroscopy and Spectrometry in Organic Chemistry. Available from: [Link]

-

ChemSynthesis. 2-(1,3-dioxolan-2-yl)-N-methyl-3-pyridinamine. Available from: [Link]

-

Cheméo. Chemical Properties of Iminodiacetic acid (CAS 142-73-4). Available from: [Link]

-

Cheméo. Chemical Properties of Paraldehyde (CAS 123-63-7). Available from: [Link]

-

Cheméo. Chemical Properties of 3-Methyl-4-octanone (CAS 20754-04-5). Available from: [Link]

-

Cheméo. Chemical Properties of Cyclohexane, 1,2,4-trimethyl- (CAS 2234-75-5). Available from: [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of 2-(1,3-Dioxolan-2-yl)-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safe handling, storage, and disposal of 2-(1,3-Dioxolan-2-yl)-6-methylpyridine. The information is tailored for laboratory personnel, including researchers, scientists, and professionals in the field of drug development. This document synthesizes critical safety data, outlines best practices for laboratory operations, and offers detailed protocols to mitigate risks associated with the use of this compound. By integrating expert insights with established safety standards, this guide aims to foster a culture of safety and responsibility in the laboratory environment.

Introduction: A Profile of this compound

This compound is a heterocyclic compound of interest in organic synthesis and medicinal chemistry. Its structure, featuring a pyridine ring substituted with a methyl group and a dioxolane ring, makes it a versatile building block for the synthesis of more complex molecules. The pyridine moiety is a common scaffold in many biologically active compounds, while the dioxolane group often serves as a protecting group for a carbonyl functional group.

Substituted pyridines are integral to the pharmaceutical and agrochemical industries, forming the core of numerous drugs and pesticides.[1][2][3] The specific combination of the pyridine and dioxolane functionalities in this compound presents unique considerations for its safe handling and use in a laboratory setting. This guide provides an in-depth analysis of its properties, hazards, and the necessary precautions for its manipulation.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of a substance is fundamental to its safe handling. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| CAS Number | 92765-75-8 | [4][5] |

| Molecular Formula | C₉H₁₁NO₂ | [4] |

| Molecular Weight | 165.19 g/mol | [4] |

| Appearance | Clear pale yellow liquid | [6] |

| Boiling Point | 218 °C (lit.) | [6][7] |

| Melting Point | 124-126 °C (lit.) | [6] |

| Density | 1.132 g/mL at 25 °C (lit.) | [6][7] |

| Flash Point | 218 °F (103.3 °C) | [7] |

| Storage Temperature | 2-8°C | [6][7] |

Hazard Identification and Analysis

Based on available safety data sheets for this compound and related pyridine compounds, the primary hazards are associated with irritation to the skin, eyes, and respiratory system.

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Toxicological Profile

While specific toxicological data for this compound is limited, the hazards can be inferred from its structural components and data on similar pyridine derivatives. Pyridine and its derivatives can be harmful if inhaled, swallowed, or absorbed through the skin.[8] Overexposure may lead to symptoms such as nausea, headache, and dizziness.[8]

Reactivity and Stability

This compound is generally stable under normal laboratory conditions. However, it is crucial to consider the reactivity of both the pyridine and dioxolane moieties.

-

Pyridine Ring: The pyridine ring is a weak base and can react with strong acids to form pyridinium salts.

-

Dioxolane Ring (Acetal): The 1,3-dioxolane group is an acetal, which is stable under neutral and basic conditions. However, it is susceptible to hydrolysis under acidic conditions, which will regenerate the corresponding aldehyde (6-methylpyridine-2-carbaldehyde) and ethylene glycol.[2][9] This reactivity is a critical consideration for storage, handling, and quenching of reactions.

Incompatible Materials:

-

Strong Oxidizing Agents: Can lead to vigorous reactions.

-

Strong Acids: Will likely cause hydrolysis of the dioxolane ring and protonation of the pyridine nitrogen.[8][10]

Thermal Decomposition

Upon heating, pyridine-containing compounds can decompose to produce toxic and flammable gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[10] The thermal decomposition of pyridine itself is known to proceed through radical pathways.[1]

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when working with any chemical. The following guidelines are essential for minimizing exposure and ensuring a safe working environment.

Engineering Controls

All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][8] An emergency eyewash station and safety shower must be readily accessible.[3]

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is a critical line of defense against chemical exposure.

| PPE Item | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Nitrile gloves may offer limited protection and should be used only for short-duration tasks.[3][11] | To prevent skin contact and absorption. |

| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes. |

| Skin and Body Protection | A standard laboratory coat, fully buttoned. | To protect skin and clothing from contamination. |

| Respiratory Protection | Not typically required when handled in a fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge should be used. | To prevent inhalation of vapors or aerosols. |

Storage and Disposal

Proper storage and disposal are crucial for maintaining a safe laboratory and protecting the environment.

Storage

Store this compound in a tightly sealed, airtight container in a cool, dry, and well-ventilated area.[8] The recommended storage temperature is between 2-8°C.[6][7] It should be stored away from incompatible materials such as strong oxidizing agents and acids.[8] Keep containers away from heat, sparks, and open flames.

Disposal

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[8][11][12]

-

Waste Collection: Collect waste in a designated, properly labeled, and sealed container.[8] Do not mix with incompatible waste streams.

-

Laboratory-Scale Neutralization (for residual amounts): Due to the basic nature of the pyridine ring, small residual amounts in reaction vessels can be neutralized with a dilute acid (e.g., dilute hydrochloric acid) to a pH of 2-3 before final cleaning.[8] This should be done with caution and in a fume hood, as the neutralization reaction can be exothermic. The resulting aqueous waste should still be collected as hazardous waste.

-

Incineration: The preferred method for the disposal of pyridine-containing waste is high-temperature incineration by a licensed hazardous waste disposal company.[12][13]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

| Emergency Situation | Procedure |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.[3] |

| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3] |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

| Spill | Evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). Place the absorbed material in a sealed container for hazardous waste disposal. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[8] |

Experimental Protocols: Synthesis and Handling

The following section provides a representative protocol for the synthesis of this compound, highlighting key safety and handling considerations at each step. This protocol is based on the general acid-catalyzed acetalization of an aldehyde.[9]

Synthesis of this compound

Reaction: 6-Methylpyridine-2-carbaldehyde + Ethylene Glycol --(Acid Catalyst)--> this compound + H₂O

Materials:

-

6-Methylpyridine-2-carbaldehyde

-

Ethylene glycol

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser in a chemical fume hood.

-

Reagent Addition: To the flask, add 6-methylpyridine-2-carbaldehyde, a slight excess of ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Reaction: Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by TLC.

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by washing with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the solution under reduced pressure using a rotary evaporator to remove the toluene.

-